molecular formula C12H14N2O8S B14282864 N-{[2-(4-Nitrobenzene-1-sulfonyl)ethoxy]carbonyl}-L-alanine CAS No. 160422-19-5

N-{[2-(4-Nitrobenzene-1-sulfonyl)ethoxy]carbonyl}-L-alanine

Cat. No.: B14282864
CAS No.: 160422-19-5
M. Wt: 346.32 g/mol
InChI Key: GGCNVMXIYBYFCH-QMMMGPOBSA-N
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Description

N-{[2-(4-Nitrobenzene-1-sulfonyl)ethoxy]carbonyl}-L-alanine is a complex organic compound that features a nitrobenzene sulfonyl group attached to an ethoxycarbonyl moiety, which is further linked to an L-alanine residue

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(4-Nitrobenzene-1-sulfonyl)ethoxy]carbonyl}-L-alanine typically involves multiple steps, starting with the nitration of benzene derivatives to introduce the nitro group. This is followed by sulfonation to attach the sulfonyl group. The ethoxycarbonyl group is then introduced through esterification reactions. Finally, the L-alanine residue is incorporated via peptide coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and sulfonation steps, as well as automated peptide synthesizers for the final coupling reactions .

Chemical Reactions Analysis

Types of Reactions

N-{[2-(4-Nitrobenzene-1-sulfonyl)ethoxy]carbonyl}-L-alanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-{[2-(4-Nitrobenzene-1-sulfonyl)ethoxy]carbonyl}-L-alanine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Investigated for its potential as a drug precursor or active pharmaceutical ingredient.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-{[2-(4-Nitrobenzene-1-sulfonyl)ethoxy]carbonyl}-L-alanine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The sulfonyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function .

Comparison with Similar Compounds

Similar Compounds

  • 2-Nitrobenzenesulfonyl chloride
  • 4-Nitrobenzenesulfonyl chloride
  • N-{[2-(4-Nitrobenzene-1-sulfonyl)ethoxy]carbonyl}-D-alanine

Uniqueness

N-{[2-(4-Nitrobenzene-1-sulfonyl)ethoxy]carbonyl}-L-alanine is unique due to its specific combination of functional groups and stereochemistry. The presence of the L-alanine residue distinguishes it from other similar compounds, potentially leading to different biological activities and applications .

Properties

CAS No.

160422-19-5

Molecular Formula

C12H14N2O8S

Molecular Weight

346.32 g/mol

IUPAC Name

(2S)-2-[2-(4-nitrophenyl)sulfonylethoxycarbonylamino]propanoic acid

InChI

InChI=1S/C12H14N2O8S/c1-8(11(15)16)13-12(17)22-6-7-23(20,21)10-4-2-9(3-5-10)14(18)19/h2-5,8H,6-7H2,1H3,(H,13,17)(H,15,16)/t8-/m0/s1

InChI Key

GGCNVMXIYBYFCH-QMMMGPOBSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)OCCS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Canonical SMILES

CC(C(=O)O)NC(=O)OCCS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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